
Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide is a nitrogen-containing heterocyclic compound It is characterized by a pyrazine ring substituted with two isopropyl groups at positions 2 and 5, and an oxide group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazine with an oxidizing agent to introduce the oxide group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or platinum complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyrazine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties.
科学研究应用
Chemistry
In chemistry, Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyrazine, 2,5-dimethyl-: Lacks the isopropyl groups and oxide group, resulting in different chemical properties.
Pyrazine, 2,5-dipropyl-: Contains longer alkyl chains, which can affect its reactivity and solubility.
Pyrazine, 2,5-bis(1-methylethyl)-: Similar structure but without the oxide group, leading to different reactivity and biological activity.
Uniqueness
Pyrazine, 2,5-bis(1-methylethyl)-, 1-oxide is unique due to the presence of both isopropyl groups and the oxide group, which confer distinct chemical and biological properties
属性
CAS 编号 |
65257-57-0 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC 名称 |
1-oxido-2,5-di(propan-2-yl)pyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-7(2)9-6-12(13)10(5-11-9)8(3)4/h5-8H,1-4H3 |
InChI 键 |
ASJHMEZPXNQLNL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CN=C(C=[N+]1[O-])C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


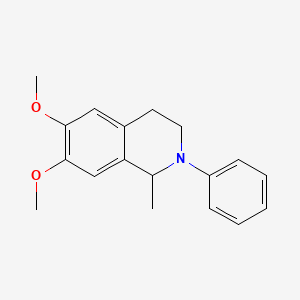
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
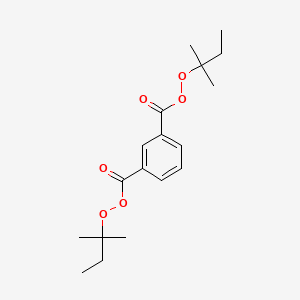
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
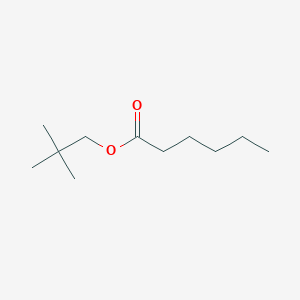
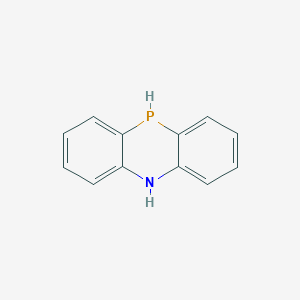
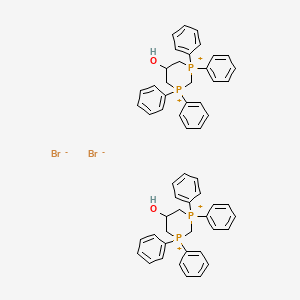
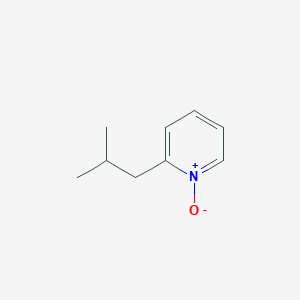
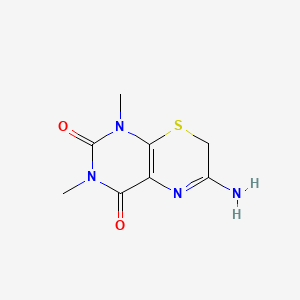
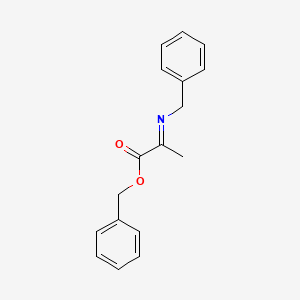
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
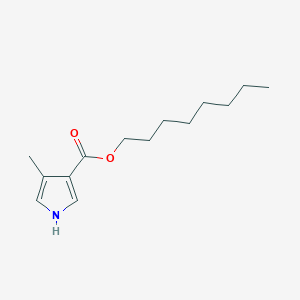
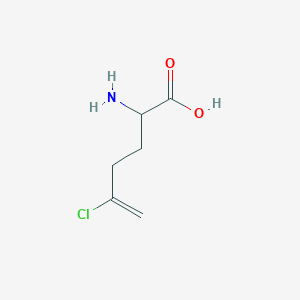
![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)
